molecular formula C14H19NO2 B5202803 N-allyl-4-butoxybenzamide

N-allyl-4-butoxybenzamide

Cat. No. B5202803
M. Wt: 233.31 g/mol
InChI Key: OVOZCPKQQSVOBY-UHFFFAOYSA-N
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Description

N-allyl-4-butoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ABBA and has a molecular formula of C14H19NO2. The synthesis of ABBA is an important aspect that needs to be considered to understand its properties and applications.

Mechanism of Action

The mechanism of action of ABBA is not well understood. However, it is believed that ABBA interacts with specific proteins in the body, leading to changes in their activity and function. This interaction may be due to the presence of the allyl group, which is known to be reactive towards thiol groups in proteins.
Biochemical and Physiological Effects:
ABBA has been found to have various biochemical and physiological effects. In vitro studies have shown that ABBA has antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells. In vivo studies have shown that ABBA can reduce the levels of certain inflammatory markers in the blood and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

ABBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, ABBA has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other ligands that can be used for MOF synthesis.

Future Directions

There are several future directions for research on ABBA. One area of interest is its potential use as a drug for the treatment of various diseases. In vitro studies have shown that ABBA has anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. Another area of interest is its use as a ligand for the synthesis of MOFs with specific properties, such as high gas storage capacity or catalytic activity. Finally, more studies are needed to understand the mechanism of action of ABBA and its effects on specific proteins in the body.

Synthesis Methods

The synthesis of ABBA involves the reaction between 4-butoxybenzoic acid and allylamine. This reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product obtained is then purified using column chromatography. The yield of ABBA obtained through this method is around 60%.

Scientific Research Applications

ABBA has been extensively studied for its potential applications in various fields. One of the major areas of interest is its use as a ligand in metal-organic frameworks (MOFs). MOFs are porous materials that can be used for gas storage, separation, and catalysis. ABBA has been found to be an effective ligand for the synthesis of MOFs due to its ability to form stable coordination bonds with metal ions.

properties

IUPAC Name

4-butoxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-5-11-17-13-8-6-12(7-9-13)14(16)15-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOZCPKQQSVOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-prop-2-enylbenzamide

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